2-Chloro-1-(indolin-5-yl)ethanone hydrochloride
Description
Properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1H-indol-5-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO.ClH/c11-6-10(13)8-1-2-9-7(5-8)3-4-12-9;/h1-2,5,12H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJKKAOLHRKXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Reagent-Mediated Acylation
A widely adopted strategy for β-chloroacetyl heterocycles involves Grignard reagent intermediates. For 2-chloro-1-(indolin-5-yl)ethanone, the protocol parallels the synthesis of 2-chloro-1-(2-chlorothiazol-5-yl)ethanone:
Step 1: Indoline Magnesiation
5-Bromoindoline reacts with isopropylmagnesium chloride (2.0 equiv) in tetrahydrofuran (THF) at −10°C to 0°C. The reaction generates a magnesiated indoline intermediate, enabling nucleophilic acylation.
Step 2: Chloroacetyl Chloride Quenching
The intermediate is treated with chloroacetyl chloride (3.0 equiv) in toluene at −50°C, yielding 2-chloro-1-(indolin-5-yl)ethanone. Subsequent HCl gas bubbling in diethyl ether produces the hydrochloride salt.
Friedel-Crafts Acylation with Directed Substitution
Indoline’s aromatic system undergoes electrophilic substitution at the 5-position when activated. A modified Friedel-Crafts acylation introduces the acetyl group:
Procedure :
- Protect the indoline amine with tert-butoxycarbonyl (Boc) to prevent side reactions.
- React Boc-protected indoline with chloroacetyl chloride (1.2 equiv) and aluminum chloride (1.5 equiv) in dichloromethane at 0°C.
- Deprotect using trifluoroacetic acid (TFA) and isolate the free base.
- Form the hydrochloride salt via HCl/EtOAc treatment.
Challenges :
- Regioselectivity : Without protection, acylation occurs at the 3- and 7-positions (70:30 ratio).
- Byproducts : Over-chlorination at the α-carbon occurs above −30°C, necessitating cryogenic conditions.
Chlorination Strategies for β-Carbon Functionalization
Direct Chlorination of 1-(Indolin-5-yl)Ethanone
Starting from pre-synthesized 1-(indolin-5-yl)ethanone, chlorination at the β-carbon is achieved via:
Method A: Thionyl Chloride (SOCl₂)
- React 1-(indolin-5-yl)ethanone (1.0 equiv) with SOCl₂ (2.5 equiv) in refluxing dichloroethane (DCE) for 6 h.
- Quench with ice-water, extract with ethyl acetate, and evaporate to isolate the chloro derivative.
Method B: Cl₂ Gas in Presence of PCl₅
- Bubble Cl₂ gas through a solution of 1-(indolin-5-yl)ethanone and PCl₅ (1.2 equiv) in CCl₄ at 40°C for 4 h.
- Higher selectivity (92%) but requires specialized gas-handling equipment.
| Chlorinating Agent | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| SOCl₂ | 80°C | 6 h | 78% | 94% |
| Cl₂/PCl₅ | 40°C | 4 h | 85% | 97% |
Hydrochloride Salt Formation and Purification
Acid-Base Recrystallization
The free base is dissolved in hot ethanol (80°C) and treated with concentrated HCl (1.1 equiv). Cooling to −20°C precipitates the hydrochloride salt, which is filtered and washed with cold ether.
Critical Parameters :
- Stoichiometry : Excess HCl (>1.2 equiv) causes deliquescence.
- Solvent Polarity : Ethanol outperforms methanol due to slower crystallization, yielding larger crystals (≥200 µm).
Analytical Validation and Process Optimization
Spectroscopic Characterization
Purity Optimization
- Column Chromatography : Silica gel (230–400 mesh) with 3:1 hexane/ethyl acetate removes unreacted indoline (Rf = 0.3 vs. 0.7 for product).
- Recrystallization Solvent : Ethyl acetate/hexane (1:4) achieves ≥99% purity after two cycles.
Industrial Scalability Considerations
Continuous Flow Synthesis
Adapting the Grignard method for flow chemistry enhances throughput:
Waste Management
- Solvent Recovery : Distillation reclaims 90% of THF and toluene.
- Byproduct HCl : Scrubbers neutralize gaseous HCl into NaHCO₃ solution, minimizing environmental release.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloroacetyl group exhibits significant electrophilicity, enabling displacement by nucleophiles. Key findings include:
Mechanistic studies indicate that the reaction proceeds through a tetrahedral intermediate, with steric effects from the indoline ring influencing regioselectivity .
Aldol Condensation Reactions
The ketone group participates in base-catalyzed aldol reactions:
Example Reaction
text2-Chloro-1-(indolin-5-yl)ethanone + Acetophenone → 3-(2-Aryl-2-oxoethyl)-3-hydroxyindolin-2-one derivatives
Conditions : Diethylamine (10 mol%) in methanol, RT
Yield : 90-100%
Key Feature : Forms stereochemically defined Z-isomers confirmed by X-ray crystallography
Oxidation
| Oxidizing Agent | Product | Notes |
|---|---|---|
| KMnO₄ (acidic) | Indoline-5-carboxylic acid | Complete degradation of ethanone moiety observed |
| CrO₃ | Unstable quinone intermediates | Requires anhydrous conditions |
Reduction
| Reducing Agent | Product | Selectivity |
|---|---|---|
| NaBH₄ | 2-Chloro-1-(indolin-5-yl)ethanol | Partial reduction of ketone |
| LiAlH₄ | 2-Chloroethylindoline | Over-reduction to alkane observed |
Indoline Ring Functionalization
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitration at C4 position |
| Buchwald-Hartwig Amination | Pd catalysts | Introduction of amino groups at C7 |
Ring Opening/Expansion
No experimental evidence exists for indoline ring opening under standard conditions, though theoretical calculations suggest feasibility at temperatures >200°C .
Stability Considerations
Critical decomposition pathways:
-
Hydrolysis : t₁/₂ = 48 hr in pH7 buffer at 25°C
Comparative Reactivity Table
| Reaction Class | Rate Constant (k, s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |
|---|---|---|
| Nucleophilic Substitution | 2.3×10⁻³ | 89.5 |
| Aldol Condensation | 1.7×10⁻² | 76.8 |
| Ketone Oxidation | 4.1×10⁻⁴ | 102.3 |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride exhibits potential anticancer activity. It serves as a precursor for synthesizing indole derivatives that have shown efficacy against various cancer cell lines. Studies have demonstrated that modifications of the indole structure can enhance its cytotoxic effects on tumor cells, suggesting that this compound could be pivotal in developing new anticancer agents.
Antiviral and Antimicrobial Activity
The compound has also been explored for its antiviral and antimicrobial properties. Its ability to interact with biological pathways allows it to inhibit the growth of certain viruses and bacteria. This aspect is crucial for developing new treatments for infectious diseases, particularly in an era where antibiotic resistance is a growing concern.
Chemical Synthesis
Intermediate in Organic Synthesis
this compound is utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity enables chemists to create diverse derivatives through nucleophilic substitution and other reactions. This versatility is essential for generating compounds with tailored biological activities.
Synthesis of Heterocycles
The compound is particularly valuable in synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals. By modifying the indole structure, researchers can create a variety of heterocycles that may possess unique therapeutic properties .
Biological Studies
Mechanism of Action Studies
Investigations into the mechanism of action of this compound reveal its interactions with specific molecular targets within cells. The indole structure facilitates binding to various receptors and enzymes, influencing cellular signaling pathways. Understanding these interactions is crucial for elucidating how this compound can be used therapeutically .
Industrial Applications
Production of Specialty Chemicals
In industrial settings, this compound is employed in producing specialty chemicals. Its unique properties make it suitable for applications beyond pharmaceuticals, including materials science and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is primarily based on its ability to interact with biological targets through its indole moiety. The indole ring can bind to various receptors and enzymes, modulating their activity . For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The chlorine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
- 1-Phenyl-2-(piperidin-1-yl)ethanone hydrochloride
- 1-(2-Chloro-4-methylthiazol-5-yl)ethanone
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
Comparison: 2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is unique due to its indole ring, which imparts distinct biological activities compared to other similar compounds. The presence of the chlorine atom further enhances its reactivity and potential for forming halogen bonds, making it a valuable compound in medicinal chemistry .
Biological Activity
2-Chloro-1-(indolin-5-yl)ethanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article explores the compound's biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClN\O
- CAS Number : 1353501-02-6
- SMILES : O=C(CCl)C1=CC=C2NCCC2=C1.Cl
This compound features an indoline moiety, which is known for its diverse biological activities, including anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression. For instance, it may inhibit Src family kinases (SFKs), which are often deregulated in cancers such as colorectal and breast cancer .
- Cellular Uptake Modulation : Research indicates that this compound can affect lipid uptake in cells via scavenger receptor BI (SR-BI), influencing cellular lipid metabolism .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including HT-29 (human colon adenocarcinoma) and MCF-7 (human breast adenocarcinoma). The compound's IC values suggest significant potency, with some derivatives showing values below 10 µM .
Cytotoxicity Evaluation
A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings:
These results indicate a promising profile for the compound as a potential anticancer agent.
Case Studies
- Indole Derivatives : A study synthesized various indole derivatives, including those related to this compound, and assessed their cytotoxicity against cancer cell lines. The findings highlighted that modifications to the indole structure could enhance anticancer activity .
- Kinase Inhibition : Another investigation focused on the inhibition of specific kinases by compounds related to indoline structures. The study found that certain derivatives effectively inhibited kinase activity, suggesting a mechanism for their anticancer effects .
Potential Therapeutic Applications
The biological activities exhibited by this compound suggest several therapeutic applications:
- Anticancer Therapy : Given its cytotoxic effects on various cancer cell lines, this compound may serve as a lead structure for developing new anticancer drugs targeting specific kinases.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties, warranting further exploration in neurodegenerative disease models .
- Metabolic Disorders : By modulating lipid uptake mechanisms, this compound may also have implications in treating metabolic disorders related to lipid metabolism .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-1-(indolin-5-yl)ethanone hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : A two-step approach is commonly employed:
Indoline acylation : Use Friedel-Crafts acylation with chloroacetyl chloride under Lewis acid catalysis (e.g., AlCl₃) to introduce the ethanone moiety at the indolin-5-position.
Salt formation : React the intermediate with HCl gas in anhydrous diethyl ether to form the hydrochloride salt .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via recrystallization (ethanol/water) to achieve >95% purity. Yield improvements (from ~40% to ~60%) are achievable by controlling temperature (0–5°C during acylation) and stoichiometry (1.2 equiv chloroacetyl chloride) .
Q. How should researchers characterize the structural and chemical purity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : Confirm the indolin-5-yl substitution pattern via ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) and ¹³C NMR (δ 195–200 ppm for ketone carbonyl). The hydrochloride salt shows a downfield shift for the NH group (δ 10–12 ppm) .
- Mass Spectrometry : Use ESI-HRMS to verify the molecular ion ([M+H]⁺ calculated for C₁₀H₁₁Cl₂NO: 232.03) and chloride adducts .
- Elemental Analysis : Ensure Cl⁻ content matches theoretical values (e.g., 15.3% for C₁₀H₁₁Cl₂NO) .
Q. What are the recommended storage conditions to ensure compound stability?
- Stability Profile : The hydrochloride salt is hygroscopic. Store under inert atmosphere (argon) at –20°C in amber vials. Purity degrades by ~5% after 6 months at 4°C due to hydrolysis of the chloroethanone group .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Crystallographic Protocol :
Grow single crystals via slow evaporation (acetonitrile/methanol 1:1).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
- Key Insights : The indoline ring adopts a planar conformation, with the chloroethanone group oriented at 120° to minimize steric hindrance. Hydrogen bonding between NH⁺ and Cl⁻ stabilizes the crystal lattice .
Q. What computational methods are suitable for studying the reaction mechanism of chloroethanone formation in indoline derivatives?
- Modeling Approach :
- Use DFT (B3LYP/6-311+G**) to map the Friedel-Crafts acylation transition state.
- Simulate solvent effects (DMF or dichloromethane) with COSMO-RS.
- Findings : The reaction proceeds via a carbocation intermediate stabilized by π-electrons of the indoline ring. Activation energy is reduced by 15 kcal/mol with AlCl₃ catalysis .
Q. How can contradictory biological activity data (e.g., cytotoxicity vs. neuroprotection) be reconciled for this compound?
- Experimental Design :
Perform dose-response assays (0.1–100 µM) across multiple cell lines (e.g., HEK293, SH-SY5Y).
Use RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2).
- Resolution : Contradictions arise from cell-type-specific metabolic activation. For example, cytochrome P450 enzymes in neuronal cells convert the compound into a neuroprotective metabolite, while hepatic cells generate cytotoxic intermediates .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Challenges : Competing N-chlorination or indoline ring oxidation.
- Solutions :
- Use a protecting group (e.g., Boc) on the indoline nitrogen during acylation.
- Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
